molecular formula C6H15ClN2O2 B1460266 S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride CAS No. 2202948-85-2

S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride

Cat. No.: B1460266
CAS No.: 2202948-85-2
M. Wt: 182.65 g/mol
InChI Key: WNQQKDVAIVHZPA-JEDNCBNOSA-N
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Description

S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride is a chiral amine derivative featuring a propionamide backbone with a 2-methoxyethyl substituent on the amide nitrogen. The "S" configuration at the second carbon of the propionamide core confers stereochemical specificity, which may influence its biological activity, solubility, and pharmacokinetic properties.

Properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-5(7)6(9)8-3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQQKDVAIVHZPA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthetic Route via Amino Amide Formation

The primary synthetic approach involves the reaction of 3-aminopropanamide with 2-methoxyethanol or related alkoxyethyl amines under controlled conditions. This reaction typically proceeds through nucleophilic substitution or amidation, where the amino group of 3-aminopropanamide reacts with the 2-methoxyethyl moiety to form the desired amino amide structure.

  • Reaction Conditions: The synthesis is generally catalyzed by acid or base catalysts, and optimized at controlled temperatures (ambient to moderate heat) to maximize yield and minimize side reactions.
  • Catalysts and Solvents: Common solvents include polar aprotic solvents, and catalysts may range from Lewis acids to mild bases depending on the substrate reactivity.
  • Product Isolation: The resulting product is isolated as the hydrochloride salt by treatment with hydrochloric acid, improving stability and crystallinity.

This method is widely used in laboratory and industrial settings, with scale-up facilitated by continuous flow reactors to enhance reproducibility and purity.

Enzymatic Resolution and Biocatalytic Approaches

Enzymatic methods have been developed to obtain the optically pure S-enantiomer of amino acid derivatives, including S-2-aminobutyric acid derivatives that are precursors to the target compound.

  • Selective Hydrolysis: Racemic N-protected amino acids can be selectively hydrolyzed using L-specific acylase enzymes derived from microorganisms such as Thermococcus litoralis or Aspergillus melleus. This enzymatic hydrolysis converts the racemic mixture into the desired S-enantiomer with high enantioselectivity.
  • Reaction Medium and Conditions: The enzymatic reaction is conducted in aqueous media at neutral to slightly basic pH (6.5–9.5), temperatures ranging from 60°C to 85°C, and reaction times from 1 to 24 hours.
  • Post-Hydrolysis Processing: After enzymatic resolution, the (S)-2-aminobutyric acid is isolated by crystallization or solvent extraction. It can then be converted into the amino amide through esterification and subsequent amidation steps.
  • Advantages: This method offers high stereoselectivity and environmentally friendly conditions, making it suitable for pharmaceutical-grade synthesis.

Chemical Conversion from (S)-2-Aminobutyric Acid

The (S)-2-aminobutyric acid obtained either by enzymatic resolution or chemical synthesis can be converted into this compound via the following steps:

  • Esterification: Treatment of (S)-2-aminobutyric acid with thionyl chloride and methanol forms the corresponding methyl ester.
  • Amidation: The methyl ester is reacted with 2-methoxyethylamine or ammonia to yield the amino amide.
  • Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • Purification: Final purification is achieved by crystallization or recrystallization to ensure high purity and yield.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Enzymes Conditions Advantages Limitations
Direct Amino Amide Formation 3-Aminopropanamide, 2-Methoxyethanol, acid/base catalyst Controlled temperature, polar solvents Straightforward, scalable May require extensive purification
Enzymatic Resolution Racemic N-protected amino acid, L-specific acylase enzyme Aqueous medium, pH 6.5–9.5, 60–85°C High enantioselectivity, green process Enzyme cost, longer reaction times
Chemical Conversion from (S)-2-Aminobutyric Acid (S)-2-Aminobutyric acid, thionyl chloride, methanol, ammonia Esterification and amidation steps High purity, well-established Multi-step process, handling reagents

Research Findings and Analysis

  • The enzymatic hydrolysis method using acylases from Thermococcus litoralis or Aspergillus melleus has been demonstrated to provide excellent enantioselectivity in producing (S)-2-aminobutyric acid derivatives, which are crucial intermediates for the target compound.
  • Industrial scale synthesis benefits from continuous flow reactors for the direct amidation route, improving yield and reducing reaction times.
  • The conversion of (S)-2-aminobutyric acid to the amino amide hydrochloride salt is a well-documented sequence involving esterification and amidation, with purification steps ensuring pharmaceutical-grade product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in studying reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in drug development. It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1) (2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride (CAS 1807941-79-2)

  • Structure: Features a methylamino group instead of the 2-methoxyethyl substituent.
  • Molecular Formula : C₅H₁₃ClN₂O₂ (MW: 168.62 g/mol).
  • The methoxy group in the target compound may improve solubility due to its polar nature .

(2) 2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride (CAS 1220035-05-1)

  • Structure : Contains an isobutyl group on the amide nitrogen.
  • Molecular Formula : C₈H₁₉ClN₂O (MW: ~202.7 g/mol).
  • Key Differences : The bulky isobutyl group increases hydrophobicity, which may reduce aqueous solubility but enhance binding to lipophilic targets. This contrasts with the target compound’s methoxyethyl group, which balances hydrophilicity and steric demands .

(3) (2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1)

  • Structure : Incorporates a difluoroethyl group.
  • Molecular Formula : C₅H₁₄Cl₂F₂N₂ (MW: 235.09 g/mol).
  • However, the difluoroethyl group may reduce solubility compared to the methoxyethyl substituent .

Solubility and Polarity

  • Target Compound : The 2-methoxyethyl group enhances polarity and water solubility due to the ether oxygen’s hydrogen-bonding capacity.
  • Comparison: 2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride (CAS 4584-46-7): The dimethylamino group increases hydrophobicity, reducing solubility compared to the methoxyethyl analog . 2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1): The bulky diisopropyl group further decreases solubility, making the target compound more suitable for aqueous formulations .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Trend Biological Application
S-2-Amino-N-(2-methoxyethyl)propionamide HCl C₆H₁₅ClN₂O₂* ~196.65* 2-Methoxyethyl High (polar group) Enzyme inhibition, drug design
(2S)-3-Methoxy-2-(methylamino)propanamide HCl C₅H₁₃ClN₂O₂ 168.62 Methylamino Moderate HDAC inhibition
2-Amino-N-isobutyl-2-methylpropanamide HCl C₈H₁₉ClN₂O ~202.7 Isobutyl Low (hydrophobic) Pharmaceutical intermediate
(2S)-1-Aminopropan-2-ylamine diHCl C₅H₁₄Cl₂F₂N₂ 235.09 Difluoroethyl Moderate-low Bioactive agent

*Estimated based on structural analogs.

Biological Activity

S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride is a compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is classified as an amide, characterized by the presence of an amino group and a methoxyethyl side chain. The molecular formula is C_6H_14ClN_1O_2, with a molecular weight of approximately 182.65 g/mol. The hydrochloride form enhances solubility in water, facilitating its use in pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amino group allows for nucleophilic substitution reactions, while the methoxyethyl side chain may influence pharmacokinetics and target specificity. The compound's reactivity is further enhanced by the presence of the hydrochloride salt, which can dissociate in solution, affecting its behavior in biological environments.

1. Neuropharmacological Effects

Research has indicated that compounds similar to this compound may act as inhibitors of GABA transporters, which are crucial for regulating neurotransmission and have implications for treating neuropathic pain . In particular, functionalized amino acids designed as GABA uptake inhibitors have shown promise in preclinical studies.

  • Case Study : A study assessed new functionalized amino acids that inhibited GABA uptake across various mouse GAT subtypes (mGAT1–4). Compounds demonstrated significant antinociceptive properties in rodent models of neuropathic pain without inducing motor deficits .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that modifications to the side chains can lead to significant changes in biological activity. For example:

CompoundStructural FeaturesBiological Activity
S-2-Amino-N-(2-methoxyethyl)propionamideMethoxyethyl side chainPotential GABA transporter inhibition
S-2-Amino-N-methylpropanamideMethyl groupDifferent pharmacological profile

This table illustrates how variations in chemical structure can impact the biological properties of related compounds.

Q & A

Q. What are the recommended synthetic routes and critical reaction parameters for S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride?

A common approach involves coupling 2-methoxyethylamine with a protected amino acid derivative, followed by hydrochloric acid salt formation. For example, in analogous syntheses (e.g., EP 4,374,877), intermediates like methyl 1-[[(E)-arylidenamino]cyclopentane carboxylates are reacted with amines under nitrogen at 25°C, using solvents like 2-butanone and catalysts such as pyridine hydrochloride . Key parameters include temperature control (<30°C), inert atmosphere, and stoichiometric ratios of amine to carbonyl intermediates (typically 1:1 to 1:1.2). Post-reaction crystallization with heptane improves purity .

Q. How should researchers characterize this compound’s purity and structural identity?

Use orthogonal analytical methods:

  • LCMS : Monitor molecular ion peaks (e.g., m/z 540.2 [M+H]+ as in EP 4,374,877) and retention times (e.g., 1.11–1.16 minutes under SMD-TFA05 conditions) .
  • HPLC : Employ reverse-phase columns (C18) with acidic mobile phases (0.1% TFA) to assess purity >95% .
  • NMR : Confirm the presence of methoxyethyl (–OCH2CH2O–) and propionamide (–NHCO–) groups via ¹H/¹³C shifts (e.g., δ ~3.3 ppm for methoxy protons) .

Q. What solubility and stability considerations are critical for handling this compound?

The hydrochloride salt enhances water solubility, but stability varies with pH. Store lyophilized solids at –20°C in anhydrous conditions. In aqueous buffers (pH 4–6), the compound is stable for ≤72 hours at 4°C. Avoid prolonged exposure to light or temperatures >40°C, as degradation products (e.g., dealkylated amines) may form .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and expected molecular structure?

Contradictions (e.g., unexpected LCMS adducts or NMR splitting patterns) may arise from residual solvents, stereochemical heterogeneity, or salt dissociation. Strategies include:

  • High-resolution MS : Confirm exact mass (e.g., ±5 ppm error) to rule out isobaric interferences .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak broadening .
  • X-ray crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., confirming S-configuration) .

Q. What experimental designs are optimal for studying this compound’s interactions with biological targets?

For enzyme or receptor binding studies:

  • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) in phosphate buffer (pH 7.4) at 25°C .
  • Molecular docking : Parameterize the methoxyethyl group’s flexibility using software like AutoDock Vina; validate with mutagenesis (e.g., Ala-scanning of target active sites) .
  • Kinetic assays : Monitor time-dependent inhibition using fluorogenic substrates (e.g., dansyl-labeled peptides) .

Q. How does this compound compare to structurally similar analogs in terms of reactivity and bioactivity?

Compare with:

  • N-(2-Methoxyethyl)-N-methyl-pyrrolidinium salts : Higher hydrophilicity but lower membrane permeability due to quaternary ammonium groups .
  • 2-((2-Chloroethyl)amino)ethanol hydrochloride : The chloroethyl group confers alkylating activity, whereas the methoxyethyl group in the target compound reduces electrophilicity, favoring receptor binding over covalent modification .
  • Articaine derivatives : Propionamide backbone similarity suggests potential local anesthetic properties, but absence of thiophene rings may alter ion channel selectivity .

Q. What computational methods are suitable for modeling this compound’s conformational dynamics?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict stable rotamers .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze methoxyethyl group flexibility and hydrogen-bonding with water .
  • QM/MM : Study reaction mechanisms (e.g., hydrolysis) at enzymatic active sites using ONIOM partitioning .

Methodological Notes

  • Safety : Although health hazards are not fully classified, follow GHS/CLP guidelines (P261/P262) to avoid inhalation or skin contact .
  • Data Validation : Cross-reference synthetic yields (typically 70–85% in patents ) with internal controls to identify batch-specific impurities (e.g., unreacted amines via TLC).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride
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S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride

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